molecular formula C11H6F4N2O2 B1466181 1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1003579-20-1

1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1466181
Key on ui cas rn: 1003579-20-1
M. Wt: 274.17 g/mol
InChI Key: BNGSGWFULJJAJG-UHFFFAOYSA-N
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Patent
US08399451B2

Procedure details

To a solution of ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (140 mg, 0.463 mmol) in ethanol (4 mL) was added a solution of NaOH (4 mL, 4.00 mmol) in water (2 mL). The reaction mixture was stirred overnight. The next day, LCMS showed complete reaction so the reaction was concentrated in vacuo and then extracted using dilute HCl and EtOAc. Obtained 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (93 mg, 0.339 mmol, 73.2% yield) as a white powder. MS (M+1)=275; HPLC RT=0.82 minutes.
Name
ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([C:13]([O:15]CC)=[O:14])[C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[C:10]([C:18]([F:20])([F:19])[F:21])=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
140 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C(=O)OCC)C(F)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction so the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.339 mmol
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 73.2%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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